8-Ethylquinoline-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-ethylquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-8-4-3-5-9-6-10(12(13)15)7-14-11(8)9/h3-7H,2H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDUEBQHAONRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC(=CN=C21)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Ethylquinoline 3 Carboxamide and Its Derivatives
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis
The construction of the quinoline ring system can be achieved through several named reactions, each offering a unique pathway from readily available starting materials. The choice of method often depends on the desired substitution pattern on the quinoline core. For the synthesis of an 8-ethyl-substituted quinoline, a common starting material would be 2-ethylaniline.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines through the reaction of an aniline with α,β-unsaturated carbonyl compounds. wikipedia.org This reaction is typically catalyzed by strong acids such as hydrochloric acid or Lewis acids. wikipedia.org To achieve the 8-ethylquinoline core, 2-ethylaniline would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For instance, the reaction of 2-ethylaniline with crotonaldehyde would theoretically yield 8-ethyl-2-methylquinoline. The general mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and subsequent oxidation to form the aromatic quinoline ring.
Table 1: Key Features of the Doebner-von Miller Reaction
| Feature | Description |
| Reactants | Aniline (e.g., 2-ethylaniline), α,β-unsaturated carbonyl compound |
| Catalyst | Brønsted or Lewis acids |
| Key Steps | Michael addition, cyclization, oxidation |
| Product | Substituted quinoline |
Skraup Synthesis
The Skraup synthesis is a classic and robust method for the preparation of quinolines. wikipedia.org It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.org In the context of synthesizing the 8-ethylquinoline core, 2-ethylaniline would be the starting amine. The reaction proceeds through the dehydration of glycerol by sulfuric acid to form acrolein in situ. This is followed by the conjugate addition of the aniline to the acrolein, cyclization, and finally, oxidation to yield the quinoline. The reaction is often vigorous and requires careful temperature control.
Table 2: Components of the Skraup Synthesis
| Component | Role |
| Aniline (e.g., 2-ethylaniline) | Forms the benzene portion of the quinoline |
| Glycerol | Dehydrates to form acrolein |
| Sulfuric Acid | Catalyst for dehydration and cyclization |
| Oxidizing Agent (e.g., nitrobenzene) | Aromatizes the dihydroquinoline intermediate |
Vilsmeier–Haack Reaction and Subsequent Modifications
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.org While not a direct quinoline synthesis, it is instrumental in preparing key intermediates. Specifically, the reaction can be used to synthesize 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net For the synthesis of an 8-ethyl substituted precursor, one could envision starting with N-(2-ethylphenyl)acetamide. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), acts as the formylating agent. wikipedia.org The resulting 2-chloro-8-ethylquinoline-3-carbaldehyde can then be oxidized to the corresponding carboxylic acid, a direct precursor to the target carboxamide. researchgate.net
The reaction mechanism involves the formation of a Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile in an electrophilic aromatic substitution reaction. wikipedia.org Subsequent hydrolysis of the intermediate yields the aldehyde.
Combes, Friedlander, and Knorr Synthesis Variations
Several other classical methods offer alternative routes to the quinoline core.
The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with β-diketones. acs.org For an 8-ethylquinoline, 2-ethylaniline would be condensed with a suitable β-diketone, followed by cyclization.
The Friedländer synthesis provides a route to quinolines from the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group. nih.govorganic-chemistry.org To obtain an 8-ethylquinoline, a 2-amino-3-ethylbenzaldehyde or a related ketone would be required as a starting material. This reaction can be catalyzed by either acids or bases. organic-chemistry.org
The Knorr quinoline synthesis typically yields 2-hydroxyquinolines (quinolones) from the reaction of β-ketoanilides in the presence of a strong acid. The starting β-ketoanilide would need to be derived from 2-ethylaniline.
Targeted Synthesis of 8-Ethylquinoline-3-carboxamide Scaffolds
The synthesis of the target molecule, this compound, can be approached in two primary ways: either by constructing the quinoline ring with the 3-carboxamide or a precursor group already in place, or by functionalizing a pre-formed 8-ethylquinoline core.
Functionalization Strategies for the 3-Carboxamide Moiety
A common and versatile strategy involves the synthesis of 8-ethylquinoline-3-carboxylic acid, which can then be converted to the desired carboxamide.
One potential route to the carboxylic acid precursor is through the Doebner reaction , which involves the reaction of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. wikipedia.org A modification of this could potentially be adapted to yield a 3-carboxylic acid derivative.
A more direct approach, as alluded to in the Vilsmeier-Haack section, is the oxidation of a 3-formylquinoline. The 8-ethylquinoline-3-carbaldehyde, obtained from the Vilsmeier-Haack reaction on N-(2-ethylphenyl)acetamide, can be oxidized to 8-ethylquinoline-3-carboxylic acid using standard oxidizing agents.
Once the 8-ethylquinoline-3-carboxylic acid is obtained, the formation of the carboxamide can be achieved through several standard methods:
Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an activated ester. The subsequent reaction with ammonia or an appropriate amine source will yield the desired carboxamide.
Coupling Agents: A wide array of coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are commonly used to promote the formation of the amide bond. researchgate.net
Direct Thermal Amidation: In some cases, direct heating of the carboxylic acid with an amine can lead to the formation of the amide, though this often requires harsh conditions. libretexts.org
Boron-Mediated Amidation: Reagents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of carboxylic acids with amines under milder conditions. acs.org
A recent development in the synthesis of quinoline-3-carboxamides (B1200007) involves the amidation of quinoline-3-carboxylic acids using tetraalkylthiuram disulfides under simple reaction conditions. researchgate.net
Table 3: Common Methods for Carboxamide Formation
| Method | Reagents | Key Features |
| Acid Chloride Formation | SOCl₂, (COCl)₂, followed by NH₃ | Two-step process, generally high yielding |
| Coupling Agents | DCC, EDCI, HATU, etc., and NH₃ | One-pot reaction, mild conditions |
| Direct Amidation | High temperature | Simple, but can be low yielding and require harsh conditions |
| Boron-Mediated | B(OCH₂CF₃)₃, amine | Mild conditions, good functional group tolerance |
By combining the classical methods of quinoline core synthesis with established techniques for carboxamide formation, a clear and viable synthetic route to this compound and its derivatives can be devised. The choice of a specific pathway will depend on the availability of starting materials, desired yield, and scalability of the reaction.
Introduction of the 8-Ethyl Substituent
The introduction of an ethyl group at the 8-position of the quinoline ring is a critical step in the synthesis of this compound. This can be achieved through various synthetic strategies, often involving the use of a pre-functionalized aniline derivative in the initial quinoline synthesis or by functionalization of the quinoline core at a later stage.
One common approach is to start with an aniline derivative that already contains the desired ethyl substituent at the ortho position. For instance, 2-ethylaniline can be used as a starting material in classic quinoline syntheses like the Skraup or Doebner-von Miller reactions. These methods involve the reaction of the aniline with α,β-unsaturated carbonyl compounds or their precursors under acidic conditions to construct the quinoline ring system with the ethyl group already in place at the 8-position. nih.gov
Alternatively, the ethyl group can be introduced onto a pre-formed quinoline ring through C-H activation/functionalization reactions. rsc.org This modern approach offers a more direct and often more efficient route, avoiding the need for pre-substituted anilines. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov
Palladium-Catalyzed Coupling Reactions in Quinoline-8-carboxamide Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been widely applied to the synthesis and functionalization of quinoline derivatives, including those leading to quinoline-8-carboxamides. thieme-connect.comnih.govthieme-connect.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. researchgate.netresearchgate.net For the synthesis of 8-substituted quinolines, a quinoline-8-yl halide can be coupled with an appropriate boronic acid or ester. nih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. researchgate.net
Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. ajouronline.comunisa.ac.za It has been utilized for the functionalization of quinoline systems, providing a route to alkynyl-substituted quinolines which can be further elaborated. libretexts.orgresearchgate.net
Stille Coupling: The Stille reaction couples an organotin compound with a variety of organic electrophiles, including aryl halides. wikipedia.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org
A direct approach to quinoline-8-carboxamides involves the palladium-catalyzed chelation-assisted C-H bond activation of quinoline-8-carbaldehydes, followed by amidation with various amines. thieme-connect.comnih.govthieme-connect.com This method provides a direct route to the desired carboxamide functionality at the 8-position.
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions for Quinoline Functionalization
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron compounds | Aryl/Vinyl Halides, Triflates | Mild conditions, functional group tolerance, low toxicity of reagents | Boronic acids can be unstable |
| Sonogashira | Terminal Alkynes | Aryl/Vinyl Halides | Direct introduction of alkynyl groups | Requires a co-catalyst (copper), potential for homocoupling |
| Stille | Organotin compounds | Aryl/Vinyl Halides, Triflates | Wide scope of reactants | Toxicity of tin reagents |
Cyclization Reactions for Quinoline-3-carboxylic Acid Precursors
The formation of the quinoline ring system is a fundamental step in the synthesis of this compound. Several classic named reactions are employed to construct the quinoline core, often leading to precursors like quinoline-3-carboxylic acids or their esters, which can then be converted to the desired carboxamide.
Gould-Jacobs Reaction: This is a widely used method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives. wikiwand.comiipseries.orgfly-chem.com The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. ablelab.eumdpi.com The resulting ester can be hydrolyzed to the carboxylic acid. The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the substituents on the aniline. mdpi.com
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. jptcp.comquimicaorganica.orgwikipedia.org Depending on the reaction conditions (temperature), either a 4-hydroxyquinoline (Conrad-Limpach) or a 2-hydroxyquinoline (Knorr) can be obtained. wikipedia.orgscribd.comacs.org
Friedländer Synthesis: This reaction provides a direct route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. fly-chem.comijpsjournal.com This method is versatile and can be catalyzed by acids or bases.
Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids. iipseries.orgjptcp.com
Combes Quinoline Synthesis: This acid-catalyzed reaction of anilines with β-diketones yields substituted quinolines. iipseries.orgfly-chem.com
Recent advances have also focused on the development of more efficient and environmentally friendly methods, such as transition metal-catalyzed C-H activation and cyclization strategies. mdpi.comorganic-chemistry.org For instance, a one-pot tandem reaction involving a Michael addition-cyclization condensation followed by a desulfurative step has been reported for the synthesis of quinolines from o-aminothiophenol and 1,3-ynone. rsc.org
Table 2: Overview of Cyclization Reactions for Quinoline Synthesis
| Reaction Name | Starting Materials | Typical Product | Key Features |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acid ester | Thermal cyclization, regioselectivity concerns |
| Conrad-Limpach | Aniline, β-ketoester | 4-Hydroxyquinoline | Temperature-dependent regioselectivity |
| Knorr | Aniline, β-ketoester | 2-Hydroxyquinoline | Higher temperature favors this isomer |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Substituted quinoline | Versatile, acid or base catalyzed |
| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Provides direct access to the carboxylic acid |
| Combes | Aniline, β-diketone | Substituted quinoline | Acid-catalyzed condensation and cyclization |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. benthamdirect.com This involves a shift from traditional synthetic methods towards cleaner and more efficient strategies that minimize waste, reduce energy consumption, and utilize less hazardous substances. ijpsjournal.comresearchgate.net
Catalyst Optimization and Solvent Minimization
A key aspect of green chemistry is the use of efficient and recyclable catalysts. acs.orgnih.gov In quinoline synthesis, various green catalysts, including p-toluenesulfonic acid, cerium nitrate, and potassium carbonate, have been employed to improve reaction efficiency and reduce waste. researchgate.net The use of nanocatalysts also offers a promising alternative due to their high activity and reusability. nih.gov
Solvent selection is another critical factor. The use of greener solvents like ethanol and water, or even solvent-free conditions, significantly reduces the environmental impact of the synthesis. ijpsjournal.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful green technique, often leading to shorter reaction times, higher yields, and reduced solvent usage. ijpsjournal.combenthamdirect.com
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Syntheses with high atom economy are a cornerstone of green chemistry. Multicomponent reactions (MCRs) are particularly noteworthy in this regard as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials into the final structure. rsc.org The development of MCRs for the synthesis of quinoline derivatives represents a significant step towards more atom-economical processes. rsc.org
High-Throughput Experimentation and Artificial Intelligence in Reaction Optimization
HTE allows for the rapid screening of a large number of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios. nih.gov This parallel approach can quickly identify optimal conditions for a given transformation, leading to improved yields and reduced development time. nih.gov
Advanced Spectroscopic and Structural Characterization of 8 Ethylquinoline 3 Carboxamide Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is highly sensitive to its electronic environment, which is influenced by the presence of substituents on the quinoline (B57606) ring. In 8-Ethylquinoline-3-carboxamide, the protons on the quinoline core typically resonate in the aromatic region (δ 7.0–9.5 ppm). The ethyl group at the C-8 position introduces aliphatic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their exact shifts influenced by the ring's magnetic anisotropy.
Substituents at positions like C-6 or C-8 can significantly alter the chemical shifts of the aromatic protons. Electron-withdrawing groups (e.g., -Cl, -NO₂) generally cause a downfield shift (to higher ppm values) of nearby protons due to deshielding effects, while electron-donating groups (e.g., -OCH₃, -NH₂) cause an upfield shift (to lower ppm values). The position of a substituent on the quinoline ring influences π-π stacking and other intermolecular interactions in solution, which can lead to concentration-dependent chemical shift changes. uncw.edu For instance, the introduction of a substituent at the C-6 position can impact intramolecular stacking differently than a substituent at the C-8 position. uncw.edu
| Proton | This compound (Hypothetical Data) | 6-Chloro-8-ethylquinoline-3-carboxamide (Hypothetical Data) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-2 | 9.35 | 9.40 | d | 2.2 |
| H-4 | 8.80 | 8.85 | d | 2.2 |
| H-5 | 7.95 | 8.05 | d | 8.5 |
| H-6 | 7.60 | - | t | 7.8 |
| H-7 | 7.50 | 7.65 | d | 7.0 |
| -CONH₂ | 6.0 (br s), 5.8 (br s) | 6.1 (br s), 5.9 (br s) | br s | - |
| -CH₂- (C-8) | 3.10 | 3.15 | q | 7.5 |
| -CH₃ (C-8) | 1.40 | 1.45 | t | 7.5 |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are spread over a much wider range (0–220 ppm) compared to ¹H NMR, which minimizes signal overlap. omicsonline.org
For this compound, the spectrum would show signals for the nine carbons of the quinoline ring, the carboxamide carbon, and the two carbons of the ethyl group. The carbonyl carbon of the carboxamide group is typically found far downfield (δ ~165–170 ppm). Aromatic carbons resonate in the δ 120–150 ppm range, while the aliphatic carbons of the ethyl group appear upfield (δ ~15–30 ppm). Substituent effects are also prominent in ¹³C NMR; for example, a carbon atom directly bonded to an electronegative substituent like chlorine will experience a significant downfield shift. researchgate.net
| Carbon | This compound (Hypothetical Data) | 6-Chloro-8-ethylquinoline-3-carboxamide (Hypothetical Data) |
|---|---|---|
| C-2 | 151.0 | 151.5 |
| C-3 | 128.5 | 129.0 |
| C-4 | 135.0 | 135.8 |
| C-4a | 129.5 | 130.0 |
| C-5 | 127.0 | 128.0 |
| C-6 | 126.5 | 132.0 |
| C-7 | 125.0 | 126.0 |
| C-8 | 138.0 | 138.5 |
| C-8a | 147.0 | 147.5 |
| -C=O | 168.0 | 167.8 |
| -CH₂- (C-8) | 26.0 | 26.2 |
| -CH₃ (C-8) | 14.5 | 14.6 |
While 1D NMR spectra provide essential information, complex molecules often require two-dimensional (2D) NMR techniques to unambiguously assign all signals and confirm the structure. ukm.my
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule, such as the sequence of protons on the aromatic rings and the coupling between the -CH₂- and -CH₃ protons of the ethyl group. sdsu.eduslideshare.net
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). epfl.chnih.gov This technique is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. epfl.ch
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. omicsonline.orgepfl.ch It allows for the connection of different spin systems identified by COSY and is particularly useful for identifying and assigning quaternary (non-protonated) carbons, such as C-3, C-4a, C-8, C-8a, and the carbonyl carbon, by observing their correlations with nearby protons. epfl.chmdpi.com
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). d-nb.info The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Key expected vibrational frequencies include:
N-H stretching: The -CONH₂ group will show two distinct bands in the 3200–3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.
C=O stretching: A strong, sharp absorption band around 1650–1680 cm⁻¹ is characteristic of the amide I band (primarily C=O stretch).
C=N and C=C stretching: Vibrations from the quinoline ring system are observed in the 1450–1620 cm⁻¹ region.
N-H bending: The amide II band, which involves N-H bending, typically appears around 1600–1640 cm⁻¹.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3400–3200 | Medium |
| Aromatic C-H Stretch | 3100–3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000–2850 | Medium |
| C=O Stretch (Amide I) | 1680–1650 | Strong |
| N-H Bend (Amide II) | 1640–1600 | Medium |
| Aromatic C=C and C=N Stretch | 1620–1450 | Medium-Strong |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govescholarship.org
For this compound (C₁₂H₁₂N₂O), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed in the mass spectrum. HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. nih.gov This high accuracy is critical for confirming the identity of a newly synthesized compound. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Monoisotopic Mass | 200.0950 g/mol |
| Calculated Exact Mass [M+H]⁺ | 201.1022 |
| Observed HRMS [M+H]⁺ (Hypothetical) | 201.1025 |
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
While NMR provides the structure in solution, Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.in This technique provides accurate data on bond lengths, bond angles, and torsion angles. mkuniversity.ac.inchemmethod.com
For a suitable single crystal of an this compound analog, X-ray diffraction analysis would confirm the planarity of the quinoline ring system and reveal the conformation of the ethyl and carboxamide substituents relative to the ring. Furthermore, it provides invaluable insight into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, as well as potential π-π stacking interactions between the quinoline rings of adjacent molecules. mdpi.comnih.gov These non-covalent interactions are crucial for understanding the supramolecular architecture and the physical properties of the compound in the solid state. mdpi.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₂N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 105.2 |
| Volume (ų) | 1045.6 |
| Z (molecules/unit cell) | 4 |
Conformational Analysis and Intramolecular Hydrogen Bonding
The three-dimensional structure and conformational preferences of quinoline derivatives are significantly influenced by the presence and nature of intramolecular hydrogen bonds. In analogs of this compound, the carboxamide group (-CONH₂) at the 3-position and the ethyl group at the 8-position play crucial roles in defining the molecule's stable conformations.
An intramolecular hydrogen bond can form between the amide proton and the nitrogen atom of the quinoline ring. The formation of this bond creates a quasi-ring structure, which imparts significant stability to the planar conformation of the molecule. mdpi.com The strength of this hydrogen bond is dependent on the geometry of the molecule and the electronic properties of the substituent groups. For instance, studies on related heterocyclic systems have shown that the formation of a strong intramolecular hydrogen bond can lock the molecule into a specific conformation. nih.govarkat-usa.org
Table 1: Representative Parameters for Intramolecular Hydrogen Bonding in Heterocyclic Amides This table presents typical data obtained from computational and experimental studies on molecules with similar functional groups to illustrate the parameters used in conformational analysis. Data is illustrative and not specific to this compound.
| Parameter | Typical Value | Method of Determination | Significance |
|---|---|---|---|
| H-bond Distance (N-H···N) | 2.0 - 2.5 Å | X-ray Crystallography, DFT | Shorter distance indicates a stronger bond. |
| H-bond Angle (N-H···N) | 120 - 140° | X-ray Crystallography, DFT | Indicates the geometry of the hydrogen bond. |
| Energy Barrier to Rotation | 3 - 6 kcal/mol | DFT, Potential Energy Scan | Energy required to break the H-bond and rotate the amide group. |
Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis and Lattice Energies
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. nih.gov
For quinoline-carboxamide derivatives, the crystal packing is typically dominated by a combination of hydrogen bonds and other weaker interactions. lookchem.com The amide group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong N-H···O hydrogen bonds that often link molecules into chains or sheets. lookchem.com
H···H contacts: Typically the most abundant, arising from the interactions between hydrogen atoms on the peripheries of adjacent molecules. nih.gov
C-H···O contacts: Weaker hydrogen bonds that contribute to the stability of the crystal lattice. nih.gov
C-H···π interactions: Where a C-H bond points towards the electron-rich π-system of the quinoline ring.
π···π stacking: Interactions between the aromatic quinoline rings of adjacent molecules.
Table 2: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Quinoline Derivative This table is a representative example based on published data for similar molecular structures and is intended to illustrate the output of a Hirshfeld analysis. nih.gov
| Interaction Type | Contribution to Hirshfeld Surface | Description |
|---|---|---|
| H···H | 40 - 50% | Van der Waals interactions between hydrogen atoms. |
| H···O/O···H | 25 - 35% | Primarily represents strong N-H···O and weaker C-H···O hydrogen bonds. |
| H···C/C···H | 10 - 20% | Interactions involving the aromatic carbon framework. |
| H···N/N···H | 1 - 3% | Contacts involving the quinoline nitrogen atom. |
Molecular Rotational Resonance (MRR) Spectroscopy for Enantiomeric Excess Determination
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution, gas-phase technique that provides exquisitely precise information about a molecule's structure based on its moments of inertia. unibo.it While enantiomers (mirror-image isomers) have identical rotational spectra, MRR can be adapted for chiral analysis, including the determination of enantiomeric excess (ee), through a method known as chiral tagging. nih.govresearchgate.net
In this approach, the chiral analyte, such as a chiral derivative of 8-Ethylquinoline, is mixed with a single enantiomer of a chiral "tag" molecule in the gas phase. nih.gov The analyte and the tag molecule form non-covalent diastereomeric complexes, for example, (R)-analyte···(R)-tag and (S)-analyte···(R)-tag. Because diastereomers are distinct chemical species with different three-dimensional structures, they have unique moments of inertia and, therefore, different and distinguishable rotational spectra. nih.gov
The intensity of a specific rotational transition in an MRR spectrum is directly proportional to the concentration of the species giving rise to that transition. By measuring the relative intensities of transitions corresponding to the two different diastereomeric complexes (e.g., the homochiral vs. the heterochiral complex), the ratio of the enantiomers in the original sample can be calculated with high precision. nih.gov This allows for a quantitative determination of the enantiomeric excess.
This technique has been successfully demonstrated for the ee determination of enantioisotopomers, such as deuterated 8-ethylquinoline, where chirality arises solely from isotopic substitution. nih.gov The high spectral resolution of MRR ensures that the signals from the different diastereomeric complexes are clearly resolved, enabling accurate and rapid analysis without the need for chromatographic separation. researchgate.netnih.gov
Table 3: Example Data for Enantiomeric Excess (ee) Determination using Chiral Tag MRR This table illustrates how relative signal intensities from an MRR experiment are used to calculate enantiomeric excess. The values are hypothetical.
| Diastereomeric Complex | Corresponding Transition Frequency (MHz) | Normalized Signal Intensity (Arbitrary Units) | Calculated Enantiomeric Excess (% ee) |
|---|---|---|---|
| (R)-Analyte···(R)-Tag | 4501.12 | 1.25 | 25.0% |
| (S)-Analyte···(R)-Tag | 4525.78 | 0.75 |
| Calculation: | | ee = |(IR - IS) / (IR + IS)| x 100 | |
Computational Chemistry and Molecular Modeling Studies of 8 Ethylquinoline 3 Carboxamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties of 8-Ethylquinoline-3-carboxamide from its ground state electron density.
DFT calculations are employed to determine the electronic properties and thermodynamic stability of quinoline (B57606) derivatives. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A larger energy gap suggests higher stability and lower reactivity.
Natural Bond Orbital (NBO) analysis, performed through DFT, provides insights into intramolecular interactions, such as hydrogen bonds and charge delocalization, which are crucial for understanding molecular stability. nih.gov For instance, studies on related quinoline structures have used NBO analysis to quantify the stabilization energies of intramolecular hydrogen bonds, confirming the most stable molecular conformations. nih.gov Thermodynamic descriptors such as bond dissociation enthalpy, proton affinity, and ionization potential can also be calculated to assess the molecule's stability and reactivity under different conditions. nih.gov While specific DFT data for this compound is not detailed in the available literature, the methodologies applied to similar quinoline structures provide a framework for its analysis.
Table 1: Representative Electronic Descriptors Calculated via DFT for Quinoline Derivatives
| Descriptor | Significance |
|---|---|
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | The energy required to remove an electron. |
| Electron Affinity (EA) | The energy released when an electron is added. |
| Electronegativity (χ) | The ability of an atom to attract shared electrons. |
| Molecular Hardness (η) | Measures resistance to change in electron distribution. |
This table represents typical descriptors evaluated for this class of compounds using DFT.
DFT, combined with methods like the Gauge-Independent Atomic Orbital (GIAO), is a well-established approach for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comruc.dk This computational tool is invaluable for structural elucidation and for assigning experimental NMR signals to specific nuclei (e.g., ¹H and ¹³C) within the molecule. mdpi.com
The process involves optimizing the molecular geometry at a specific level of theory (e.g., B3LYP/6-311++G(d,p)) and then calculating the NMR shielding tensors. ruc.dk The accuracy of these predictions can be very high, with studies showing that the root-mean-square deviations between calculated and experimental shifts can be as low as 0.07 to 0.19 ppm for ¹H and 0.5 to 2.9 ppm for ¹³C when using optimized methodologies. mdpi.com Such calculations can help confirm the structure of newly synthesized compounds and resolve ambiguities in complex spectra. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting ligand-protein interactions and is a cornerstone of structure-based drug design.
Quinoline-3-carboxamides (B1200007) have been identified as a versatile class of small molecules that can inhibit various protein kinases. dntb.gov.uairins.org Molecular docking studies have been instrumental in exploring their potential as inhibitors for several important biological targets.
DDR Kinases: Research on quinoline-3-carboxamide (B1254982) derivatives has shown their potential to inhibit DNA Damage Response (DDR) kinases, such as ATM (ataxia telangiectasia mutated). dntb.gov.uaresearchgate.net Docking simulations revealed that the quinoline nitrogen is often crucial for binding to the hinge region of these kinases, acting as a competitive inhibitor of Adenosine Triphosphate (ATP). irins.orgresearchgate.net
BTK: 4-Aminoquinoline-3-carboxamide derivatives have been investigated as potent, reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a target for treating rheumatoid arthritis. nih.gov Docking simulations help rationalize the structure-activity relationships and guide the design of analogues with improved potency and drug-like properties. nih.govnih.gov
CB2 Receptor: The 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) scaffold has been identified as a new class of potent and selective CB2 cannabinoid receptor agonists. sci-hub.box Molecular modeling studies indicate that these compounds interact with the CB2 receptor through a combination of hydrogen bonding and hydrophobic interactions. sci-hub.boxnih.gov
p38 MAP kinase: While specific docking of this compound into p38 MAP kinase is not detailed, this kinase is a well-known target for inhibitors with similar structural motifs. nih.gov Docking studies typically explore how ligands fit into the ATP-binding pocket, which is formed by N- and C-terminal lobes connected by a flexible hinge region. nih.govnih.gov
The primary goal of docking analysis is to identify the specific amino acid residues within the protein's binding site that interact with the ligand and to characterize the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). nih.gov
In a study of quinoline-3-carboxamide derivatives docked into the ATM kinase, key interactions were observed that contributed to binding affinity and selectivity. mdpi.com For example, in a related PI3Kγ-inhibitor complex, docking suggested that Trp(812), Tyr(867), and Asp(964) were key interacting residues. mdpi.com Similarly, in an ATM-inhibitor complex, Tyr(73) and Asp(207) were found to form important π-π stacking and halogen bonding interactions, respectively. mdpi.com These specific interactions are fundamental to the molecular recognition process that determines the ligand's biological activity. researchgate.net
Table 2: Example of Key Residue Interactions for a Quinoline-3-Carboxamide Derivative (6f) with ATM and PI3Kγ Kinases
| Kinase | Key Interacting Residues | Type of Interaction |
|---|---|---|
| ATM | Tyr(73), Asp(207) | π-π stacking, Halogen bonding |
| PI3Kγ | Trp(812), Tyr(867), Asp(964) | Hydrogen bonding, Hydrophobic |
Source: Data derived from docking studies on related quinoline-3-carboxamide derivatives. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex and to observe its dynamic behavior in a simulated physiological environment. rsc.org
Protein-Ligand Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful tool to assess the stability of a ligand when bound to a protein and to observe the dynamic nature of this interaction over time. Studies on quinoline-3-carboxamide derivatives targeting DNA Damage Response (DDR) kinases, such as ATM, ATR, and DNA-PKcs, have demonstrated the stability of these complexes. mdpi.com
Interestingly, these simulations also revealed dynamic aspects of the ligand's behavior. For example, periodic fluctuations in the ligand's RMSD were observed, which were attributed to conformational switching resulting from rotation around the amide N-C bond. mdpi.com This highlights the flexibility of the carboxamide linker and its potential to adopt different conformations within the binding pocket.
The stability of the interactions is often maintained by a network of hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of quinoline-3-carboxamide derivatives, interactions with key amino acid residues, such as tyrosine or tryptophan, through π-π stacking have been observed to be crucial for maintaining the stability of the protein-ligand complex. mdpi.com
Below is an interactive table summarizing the types of interactions observed in MD simulations of a quinoline-3-carboxamide derivative with various protein kinases.
| Protein Target | Key Interacting Residues (Example) | Predominant Interaction Types | Complex Stability |
| ATM Kinase | Tyr, Trp | π-π stacking, Hydrogen bonding | Stable |
| ATR Kinase | Not Specified | Aromatic Hydrogen Bonding | Stable |
| DNA-PKcs | Not Specified | Aromatic Hydrogen Bonding | Stable |
| mTOR | Tyr, Trp | π-π stacking, Hydrogen bonding | Stable |
| PI3Kγ | Tyr, Trp | π-π stacking, Hydrogen bonding | Stable |
Conformational Changes in Biomolecules Upon Binding
The binding of a ligand to a protein can induce conformational changes in the biomolecule, a phenomenon known as "induced fit." These changes can be subtle, involving the reorientation of a few amino acid side chains, or more pronounced, leading to larger domain movements. While specific studies detailing the conformational changes induced by this compound are not available, general principles of ligand binding suggest that such changes are likely to occur.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify new potential drug candidates from large chemical libraries.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that are necessary for a molecule to interact with a specific biological target. For the broader class of quinoline derivatives, pharmacophore models have been developed to guide the discovery of new agents for various therapeutic areas, including cancer and infectious diseases. nih.govmdpi.com
For example, a pharmacophore model for antioxidant quinoline-3-carbohydrazide derivatives was developed based on known active compounds. This model identified key features such as an aromatic ring and three hydrogen bond acceptors as being crucial for activity. nih.gov This model was then used as a 3D query to search chemical databases (a process called virtual screening) to identify new compounds with the desired features. This approach successfully led to the identification of novel antioxidant compounds. nih.gov
Virtual screening can also be structure-based, where the 3D structure of the target protein is used to dock a library of compounds and predict their binding affinity. This has been applied to quinoline-3-carboxamide derivatives to assess their potential as kinase inhibitors. mdpi.com By docking a series of these compounds into the ATP-binding site of various kinases, researchers can predict their binding modes and rank them based on their predicted affinity, prioritizing the most promising candidates for further experimental testing. mdpi.com
The following table outlines the key steps and outcomes of a typical pharmacophore modeling and virtual screening workflow for quinoline-based compounds.
| Step | Description | Outcome |
| Pharmacophore Model Generation | Identification of common chemical features from a set of active molecules. | A 3D model representing the essential features for biological activity. |
| Database Screening | Using the pharmacophore model to search large chemical databases for molecules that match the model's features. | A list of "hit" compounds that are predicted to be active. |
| Molecular Docking (Optional) | Docking the hit compounds into the 3D structure of the target protein to predict binding modes and affinities. | A ranked list of compounds based on their predicted binding scores. |
| Experimental Validation | Synthesizing and testing the prioritized compounds in biological assays to confirm their activity. | Identification of new lead compounds for further drug development. |
Structure Activity Relationship Sar Studies and Derivatization Strategies for Quinoline 3 Carboxamides
Impact of Substituents on Biological Activities
The biological activity of quinoline-3-carboxamide (B1254982) derivatives can be finely tuned by introducing different functional groups at various positions on the quinoline (B57606) ring and the carboxamide side chain.
Modifications on the benzo portion of the quinoline ring are critical for modulating the activity of quinoline carboxamides. nih.gov
C-4 Position: The C-4 position has a strict requirement for a carboxylic acid or its corresponding salts to inhibit certain enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov While the core subject is carboxamides, SAR from related quinoline carboxylic acids indicates the electronic and steric properties at this position are crucial for target interaction. nih.gov For quinoline-4-carboxamides, which are structurally related, modifications at this position are also pivotal. For instance, the introduction of a methyl group at the C-3 position of a quinoline-4-carboxylic acid was part of the structure of the potent anticancer drug candidate brequinar (B1684385) sodium. nih.gov
C-6 Position: The substituent at the C-6 position has been shown to influence the chemical environment of other parts of the ring, specifically affecting the chemical shifts of C-5, C-7, and C-8. lookchem.comresearchgate.net Studies on 2-chloroquinoline-3-carboxamide (B1625466) derivatives revealed that substituting this position with electron-donating groups (like methyl, -CH3) or electron-withdrawing groups (like chloro, -Cl, or fluoro, -F) alters the electronic distribution of the ring system. lookchem.comresearchgate.net For example, C-5 and C-7 were more shielded in a fluorine-substituted derivative compared to chlorine or methyl-substituted analogues. lookchem.comresearchgate.net These electronic modulations can impact interactions with biological targets. In one study, derivatives with substitutions at C-6 showed weak antibacterial activity. lookchem.com
C-8 Position: The C-8 position, along with C-5, is susceptible to electrophilic substitution. lookchem.com The nature of the substituent at C-6 can influence the reactivity and electronic properties at C-8. lookchem.com While direct SAR data for C-8 substitutions on 8-Ethylquinoline-3-carboxamide is specific, the general principle is that modifications in this region can significantly alter the molecule's physicochemical properties and its ability to fit into a target's binding pocket. The 8-aminoquinoline (B160924) group, for example, is known to act as a bidentate directing group in synthetic reactions, highlighting the importance of functionality at this position. rsc.org
Table 1: Impact of Substituents at Quinoline Ring Positions
| Position | Substituent Type | Observed Effect | Reference |
|---|---|---|---|
| C-4 | Carboxylic Acid | Strict requirement for inhibition of dihydroorotate dehydrogenase in related quinoline-4-carboxylic acids. | nih.gov |
| C-6 | -CH3, -Cl, -F | Modulates electronic properties of the entire benzo ring; influences antibacterial activity. | lookchem.comresearchgate.net |
| C-8 | General Substituents | Can alter physicochemical properties and target binding; influenced by substituents at other positions. | lookchem.com |
The substituent attached to the nitrogen atom of the 3-carboxamide group is a key determinant of biological activity. This part of the molecule is often involved in crucial hydrogen bonding interactions with the target protein.
In the development of antimalarial quinoline-4-carboxamides, it was found that the amide N-H is important for activity. acs.org Capping this nitrogen with a methyl group led to an 87-fold decrease in potency against P. falciparum. acs.org Furthermore, the nature of the entire side chain attached to the amide nitrogen is critical. Replacing a cyclic amine with a simple dimethylamine (B145610) or introducing longer linkers led to a drop in potency. acs.org The synthesis of various quinoline-3-carboxamide libraries often involves coupling the quinoline-3-carboxylic acid with a diverse range of anilines or other amines, underscoring the importance of this position for generating molecular diversity and tuning biological activity. lookchem.comresearchgate.net
Introducing halogen atoms at specific positions on the quinoline ring is a common and effective strategy to enhance biological potency and selectivity.
Potency Enhancement: In a series of P2X7R antagonists, highly electronegative fluoro, chloro, and iodo substitutions were found to enhance the binding affinity of quinoline-carboxamide derivatives. nih.gov For antimalarial quinoline-4-carboxamides, replacing a bromine atom with chlorine or fluorine was well-tolerated and did not cause a significant loss of activity, while helping to decrease lipophilicity. acs.org Importantly, the complete removal of the halogen from this position resulted in an 8-fold drop in potency, highlighting the favorable role of halogenation. acs.org
Selective Functionalization: Methods have been developed for the C5-selective halogenation of quinolines using N-halosuccinimides in water, providing an efficient way to introduce halogens at this specific position. rsc.org Iron-catalyzed C-5 halogenation of 8-amidoquinolines has also been reported. rsc.org These synthetic advancements allow for precise structural modifications to explore the effects of halogenation across the quinoline scaffold.
The introduction of alkyl and aryl groups can significantly impact a compound's steric profile, lipophilicity, and electronic properties, thereby affecting its biological activity.
Alkyl Groups: The presence of a methyl group at the C-6 position has been studied in the context of antibacterial 2-chloroquinoline-3-carboxamides. lookchem.comresearchgate.net SAR studies on ATM kinase inhibitors based on the quinoline-3-carboxamide scaffold explored a range of substituents, including alkyl, oxy-alkyl, and haloalkyl groups, to investigate the effect of their electronic properties on cytotoxicity. researchgate.net
Aryl Groups: A bulky, hydrophobic substituent at the C-2 position is considered a critical requirement for the inhibitory activity of quinoline-4-carboxylic acids against dihydroorotate dehydrogenase. nih.gov The anticancer drug candidate brequinar sodium, for example, features a 2'-fluoro-1,1'-biphenyl-4-yl group at this position. nih.gov The synthesis and biological evaluation of 2-alkenyl and 2-aryl quinoline derivatives have been a focus for developing agents against kinetoplastid parasites. rsc.org
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. nih.govscite.ai
Bioisosteric Replacement: This strategy involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of maintaining or improving biological activity. nih.govresearchgate.net This can be used to enhance potency, improve pharmacokinetic properties, reduce side effects, or simplify synthesis. researchgate.net For quinoline-3-carboxamides (B1200007), a potential bioisosteric replacement could involve substituting the quinoline core with another bicyclic aromatic system, such as a quinazoline, quinoxaline, or benzothiazole, to explore new intellectual property space and potentially improve drug-like properties.
Design Principles for Enhanced Target Affinity and Selectivity
Based on extensive SAR studies, several key design principles have emerged for optimizing the target affinity and selectivity of quinoline-3-carboxamide derivatives.
Exploitation of Key Interaction Points: Molecular modeling and SAR studies suggest that the quinoline nitrogen is often a key interaction point, capable of binding to the hinge region of kinases, making these compounds competitive ATP inhibitors. mdpi.com The 8-hydroxy-quinoline moiety has been identified as a crucial pharmacophore for inhibiting Pim-1 kinase, likely through interactions with specific amino acid residues like Asp186 and Lys67 in the ATP-binding pocket. researchgate.net
Systematic Modification of Substituents: A systematic approach to modifying substitution patterns is crucial for improving affinity and selectivity. mdpi.com For ATM kinase inhibitors, SAR studies indicated that the electron-donating nature of substituents on the carboxamide's aryl ring was important for cytotoxicity. researchgate.netnih.gov
Targeting Selectivity through Structural and Electronic Tuning: Selectivity is paramount for minimizing off-target effects. For quinoline-3-carboxamides designed as DDR kinase inhibitors, docking studies showed that the molecules had a higher binding affinity and selectivity for ATM kinase over other closely related kinases like ATR and DNA-PKcs. mdpi.com This selectivity was attributed to interactions with non-conserved residues within the kinase domain. mdpi.com The strategic placement of halogens and other functional groups can fine-tune electronic and steric properties to favor binding to one target over another.
Mechanistic Investigations of Biological Activity of Quinoline 3 Carboxamides
Enzyme Inhibition Studies
Quinoline-3-carboxamides (B1200007) have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes. The nature of this inhibition is crucial for understanding their therapeutic potential and for the rational design of more potent and selective derivatives.
Mechanisms of Inhibition (Competitive, Non-Competitive, Uncompetitive, Irreversible)
The interaction between an enzyme and an inhibitor can be characterized by various kinetic models, which provide insight into the inhibitor's mechanism of action. These mechanisms are typically elucidated through graphical analysis of enzyme kinetics data. nih.gov
Competitive Inhibition: In this mode, the inhibitor competes with the substrate for binding to the active site of the enzyme. The inhibitor's effectiveness is dependent on its concentration relative to the substrate.
Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity regardless of whether the substrate is bound.
Uncompetitive Inhibition: This type of inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. This mode of inhibition is more effective at higher substrate concentrations.
Irreversible Inhibition: In this case, the inhibitor forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of activity.
While specific studies detailing the precise kinetic mechanism of 8-Ethylquinoline-3-carboxamide are limited, research on related quinoline-3-carboxamide (B1254982) derivatives suggests that they can act through various of these mechanisms depending on the specific enzyme target and the substitution pattern on the quinoline (B57606) ring.
Inhibition of Specific Enzyme Families
Research has identified several enzyme families that are targeted by quinoline-3-carboxamide derivatives.
Quinoline-3-carboxamides have been identified as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the production of prostaglandin D2 (PGD2), a key mediator in inflammatory responses. dntb.gov.uanih.govgoogle.com A fragment-based screening approach led to the discovery of quinoline-3-carboxamides as potent H-PGDS inhibitors. nih.gov Starting from an initial hit, structural modifications were made to enhance potency, resulting in compounds with significant inhibitory activity. nih.govresearchgate.net
Table 1: H-PGDS Inhibition by Quinoline Derivatives
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| 3-cyano-quinoline 1a | H-PGDS | 220,000 nM | nih.gov |
| Quinoline 1d | H-PGDS | 3,100 nM | nih.gov |
This table is interactive. Click on the headers to sort.
While direct studies on this compound are not available, the anti-inflammatory potential of related heterocyclic compounds has been investigated. For instance, certain flavonoids have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory pathway. nih.gov Other research has explored linking nalidixic acid, a quinolone derivative, to other molecules to create inhibitors of iNOS and COX-2. mdpi.com This suggests that the quinoline scaffold could be a basis for developing inhibitors of these enzymes.
A series of novel quinoline-3-carboxamide derivatives have been designed and synthesized as potential inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.gov CETP is involved in the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a strategy for raising HDL cholesterol levels. All the synthesized compounds in the study exhibited activity against CETP, with some derivatives showing an inhibitory rate of 80.1%. nih.gov
The NAD-hydrolyzing enzyme CD38 has been identified as a target for quinoline carboxamides. Starting from a micromolar 8-quinoline carboxamide hit from a high-throughput screening, a systematic exploration of the structure-activity relationships led to the identification of significantly more potent 4-amino-8-quinoline carboxamide inhibitors of human CD38. nih.gov Some of these inhibitors were found to elevate NAD tissue levels in in-vivo models. nih.gov Further work on related quinazoline carboxamides also yielded potent CD38 inhibitors. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Prostaglandin D2 |
Histone Deacetylase 4 (HDAC4) Allosteric Modulation and Transcriptional Disruption
Certain quinoline-3-carboxamide derivatives, notably Tasquinimod, have been identified as allosteric modulators of Histone Deacetylase 4 (HDAC4). nih.govaacrjournals.orgnih.gov Unlike orthosteric inhibitors that target the catalytic active site, Tasquinimod binds to the regulatory Zn2+ binding domain of HDAC4 with high affinity, exhibiting a dissociation constant (Kd) in the range of 10–30 nM. nih.govaacrjournals.orgnih.gov This allosteric binding locks HDAC4 in an inactive conformation. nih.govaacrjournals.org
The conformational lock prevents the formation of the HDAC4/N-CoR/HDAC3 complex, which is crucial for its deacetylase activity. nih.govaacrjournals.org By inhibiting the assembly of this complex, Tasquinimod effectively prevents the deacetylation of histones and other HDAC4 client transcription factors, such as Hypoxia-Inducible Factor 1α (HIF-1α). nih.govaacrjournals.orgnih.gov This disruption of the HDAC4/N-CoR/HDAC3 complex formation by Tasquinimod was observed to have an IC50 value of less than 50 nM in cell-based assays. aacrjournals.org The ultimate downstream effect is the inhibition of epigenetic reprogramming required for the angiogenic response and survival of cancer cells in the tumor microenvironment. nih.govnih.gov
| Parameter | Value | Target Interaction |
|---|---|---|
| Binding Affinity (Kd) | 10–30 nM | Allosteric binding to HDAC4 regulatory Zn2+ domain |
| IC50 | < 50 nM | Inhibition of HDAC4/N-CoR complex formation |
Bruton's Tyrosine Kinase (BTK) Inhibition
A series of 4-aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. acs.orgacs.orgnih.gov A structure-hopping strategy led to the discovery of these novel inhibitors which demonstrated significantly improved drug-like properties, particularly aqueous solubility, when compared to previous scaffolds. acs.orgnih.gov
The most potent compound from this series, compound 25 , exhibited strong inhibitory effects on both wild-type BTK (BTKWT) and the C481S mutant (BTKC481S), which confers resistance to irreversible inhibitors. acs.orgnih.gov This demonstrates the potential of the quinoline-3-carboxamide scaffold to overcome known resistance mechanisms. acs.org
| Target | IC50 |
|---|---|
| Wild-Type BTK (BTKWT) | 5.3 nM |
| C481S Mutant BTK (BTKC481S) | 39 nM |
| Cellular Autophosphorylation (EC50) | 42.7 nM |
Protein Kinase CK2 Inhibition
Derivatives of quinoline-3-carboxylic acid, a closely related scaffold to quinoline-3-carboxamides, have been investigated as inhibitors of the constitutively active serine/threonine protein kinase CK2. nih.govtandfonline.comresearchgate.net This enzyme is implicated in a wide array of cellular processes, and its overexpression is linked to cancer. acs.org
A study involving the synthesis of forty-three new 3-quinoline carboxylic acid derivatives identified twenty-two compounds that inhibited CK2 with IC50 values ranging from 0.65 to 18.2 µM. nih.govtandfonline.comresearchgate.net The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, highlighting the potential of the substituted quinoline core for CK2 inhibition. nih.govtandfonline.com Another study on 3-carboxy-4(1H)-quinolones identified compounds with ATP-competitive Ki values as low as 0.06 µM. acs.org
| Compound Class | IC50 Range |
|---|---|
| Various 3-Quinoline Carboxylic Acids | 0.65 µM - 18.2 µM |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 µM (Ki = 0.06 µM) |
Phosphatidylinositol 3-kinase-related Kinases (PIKK) Family Inhibition (ATM, ATR, DNA-PKcs, mTOR, PI3Kγ)
Quinoline-3-carboxamides are recognized as an important class of small molecules that inhibit the phosphatidylinositol 3-kinase-related kinase (PIKK) family. mdpi.comirins.orgdntb.gov.ua These kinases, including ATM, ATR, and DNA-PKcs, are central to the DNA damage response (DDR) pathway. mdpi.comdntb.gov.ua The quinoline nitrogen of the scaffold is known to bind to the hinge region of these kinases, acting as competitive inhibitors of adenosine triphosphate (ATP). mdpi.comirins.orgdntb.gov.ua
Derivatives of quinoline-3-carboxamide have been specifically designed and synthesized as potential inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a key mediator of the DDR pathway. mdpi.comnih.govresearchgate.net Molecular docking and dynamics simulation studies have shown that these molecules can exhibit high selectivity for ATM over other closely related PIKK family members like ATR, DNA-PKcs, mTOR, and PI3Kγ, despite high sequence similarity in the kinase domains. mdpi.comirins.org For instance, the derivative AZ31 was developed from a 3-quinoline carboxamide core and showed excellent ATM kinase selectivity with an IC50 of 46 nM. researchgate.net
Proteasome Subunit Rpn11 Inhibition (Zinc Coordination)
The proteasome subunit Rpn11, a Zn2+-dependent metalloisopeptidase, has been identified as a target for quinoline-based compounds. nih.govnih.gov A fragment-based drug discovery approach identified 8-thioquinoline (8TQ) as a potent inhibitor of Rpn11, with an IC50 value of approximately 2.5 µM. nih.govnih.gov
Further optimization of the 8TQ scaffold led to the development of Capzimin (8-mercapto-N-(2-(thiazol-2-yl)ethyl)quinoline-3-carboxamide). mdpi.com This derivative incorporates the quinoline-3-carboxamide moiety and demonstrates significantly increased potency, inhibiting Rpn11 with an IC50 of 0.34 µM. mdpi.com The inhibitory mechanism involves the chelation of the catalytic Zn2+ ion within the active site of Rpn11, thereby blocking its deubiquitinase activity, which is essential for proteasomal degradation of proteins. nih.govmdpi.com
| Compound | IC50 | Mechanism |
|---|---|---|
| 8-thioquinoline (8TQ) | ~2.5 µM | Zinc Coordination |
| Capzimin | 0.34 µM | Zinc Coordination |
Plasmodium Eukaryotic Translation Elongation Factor 2 (PfEF2) Inhibition
In the context of antimalarial drug discovery, a series of quinoline-4-carboxamides (isomeric to the 3-carboxamides) were identified through a phenotypic screen against Plasmodium falciparum. acs.orgnih.gov These compounds were found to act via a novel mechanism of action: the inhibition of the Plasmodium falciparum eukaryotic translation elongation factor 2 (PfEF2). acs.orgnih.gov PfEF2 is a critical enzyme for protein synthesis, responsible for the GTP-dependent translocation of the ribosome along mRNA. acs.org
Optimization of an initial hit (EC50 = 120 nM) led to the discovery of lead molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. acs.org The discovery of PfEF2 as a viable antimalarial drug target for the quinoline carboxamide scaffold opens a new avenue for the development of therapeutics to combat drug-resistant malaria. acs.org
Cellular Pathway Modulation
The interactions of quinoline-3-carboxamides with their respective molecular targets lead to the modulation of several critical cellular signaling pathways.
Angiogenesis and Hypoxia Response: By causing allosteric inhibition of HDAC4, compounds like Tasquinimod disrupt HIF-1α and MEF-2 signaling. This interferes with the adaptive survival signaling required for angiogenesis in the hypoxic tumor microenvironment. nih.gov
Immune System and B-Cell Signaling: As potent inhibitors of BTK, 4-aminoquinoline-3-carboxamide derivatives can block the B-cell receptor (BCR) signaling pathway. This pathway is crucial for B-cell proliferation and activation, making its inhibition a key strategy for treating autoimmune diseases and B-cell malignancies. acs.org Furthermore, quinoline-3-carboxamides have been shown to modulate primary T cell-dependent B cell responses, reducing the numbers of germinal center B cells and follicular T cells. nih.gov
DNA Damage Response (DDR): Quinoline-3-carboxamides that target the PIKK family, particularly ATM, inhibit the cell's ability to repair DNA double-strand breaks. mdpi.comnih.gov This sensitizes cancer cells to DNA-damaging agents like chemotherapy and radiotherapy, as the unrepaired DNA damage leads to genomic instability and apoptosis. mdpi.com
Protein Homeostasis: Through the inhibition of the proteasome subunit Rpn11, 8-substituted quinoline-3-carboxamides disrupt the ubiquitin-proteasome system. nih.gov This leads to the accumulation of ubiquitinated proteins and induces cellular stress and apoptosis, a validated strategy in cancer therapy. nih.gov
Protein Synthesis in Pathogens: The inhibition of PfEF2 by quinoline-4-carboxamides halts protein synthesis in Plasmodium falciparum, leading to parasite death across multiple life-cycle stages. acs.orgnih.gov This represents a powerful mechanism for antimalarial action.
Inhibition of Nuclear Factor-kappaB (NF-κB)
The Nuclear Factor-kappaB (NF-κB) family of transcription factors is a crucial regulator of inflammatory responses, and its dysregulation is linked to chronic inflammatory diseases. Quinoline-3-carboxamides have been investigated for their potential to inhibit the canonical NF-κB pathway. The compound Tasquinimod, a quinoline-3-carboxamide derivative, has been shown to suppress NF-κB signaling researchgate.net. This inhibitory action is linked to its ability to bind to the S100A9 protein, which is known to modulate myeloid cell activity through Toll-like receptor 4 (TLR4) binding, a pathway that can activate NF-κB researchgate.net. By inhibiting the interaction of S100A9 with its receptors, Tasquinimod can downregulate the signaling cascade that leads to NF-κB activation researchgate.net. This mechanism contributes to the compound's anti-inflammatory and immunomodulatory effects.
| Compound | Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Tasquinimod | Inhibition of S100A9 interaction with TLR4 | Suppression of NF-κB signaling | researchgate.net |
Disruption of HIF-1α Transcriptional Activation
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions by promoting angiogenesis and metastasis. The disruption of its activity is a significant strategy in cancer therapy. Tasquinimod has been identified as an allosteric modulator of Histone Deacetylase 4 (HDAC4) medchemexpress.comnih.gov. It binds with high affinity to the regulatory zinc-binding domain of HDAC4, which prevents the formation of the active HDAC4/N-CoR/HDAC3 repressor complex nih.gov. This, in turn, inhibits the deacetylation of HIF-1α, a necessary step for its transcriptional activity nih.govaacrjournals.org. By preventing HIF-1α deacetylation, Tasquinimod effectively blocks the activation of the HIF-1α-p300 complex, leading to a reduction in the expression of HIF-1α-mediated target genes involved in the adaptive survival signaling in the tumor microenvironment nih.gov.
| Compound | Target | Binding Affinity (Kd) | Downstream Effect | IC50 | Reference |
|---|---|---|---|---|---|
| Tasquinimod | HDAC4 | 10-30 nM | Inhibition of endothelial sprouting | ~0.5 μM | medchemexpress.comnih.govelsevierpure.com |
Repression of MEF-2 Target Genes
Myocyte Enhancer Factor-2 (MEF-2) transcription factors are critical for the adaptive survival signaling in various cell types, including cancer cells. The activity of MEF-2 is regulated by its interaction with class IIa HDACs, such as HDAC4. Tasquinimod's on-target mechanism involves allosteric binding to HDAC4, which prevents the formation of the HDAC4/NCoR1/HDAC3 complex nih.govsci-hub.box. Since HDAC4 acts as a transcriptional repressor for MEF-2 target genes, Tasquinimod's disruption of the HDAC4 complex leads to the repression of these genes, which are necessary for survival signaling within the tumor microenvironment nih.govsci-hub.box.
| Compound | Mechanism | Effect | Reference |
|---|---|---|---|
| Tasquinimod | Allosteric binding to HDAC4, preventing formation of the HDAC4/NCoR1/HDAC3 complex | Repression of MEF-2 target genes | nih.govsci-hub.box |
Modulation of Endocytosis Pathways
Current research on quinoline-3-carboxamides, including detailed studies on Tasquinimod and its analogs, has primarily focused on their interactions with intracellular signaling pathways and cell surface receptors like TLR4 and the Receptor for Advanced Glycation Endproducts (RAGE) nih.govnih.gov. While the signaling from these receptors can be linked to endocytic events, there is currently no direct evidence in the reviewed literature to suggest that this compound or its close analogs directly modulate endocytosis pathways as a primary mechanism of action.
Activation of Natural Killer (NK) Cells via Aryl Hydrocarbon Receptor
Natural Killer (NK) cells are crucial components of the innate immune system, providing surveillance against tumor cells. The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can modulate immune cell function. The quinoline-3-carboxamide Laquinimod has been shown to activate NK cells through the AhR researchgate.net. This activation enhances the cytotoxic capabilities of NK cells against tumor cells researchgate.net. Similarly, Tasquinimod has been identified as an AhR agonist, although this is considered an off-target effect nih.gov. This agonism can contribute to the immunomodulatory properties of the compound. To enhance the therapeutic index, newer analogs have been developed with significantly lower AhR agonism nih.gov.
| Compound | Target | Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| Laquinimod | Aryl Hydrocarbon Receptor (AhR) | Activates Natural Killer (NK) cells, increasing expression of activation markers like CD69. | Flow cytometry analysis showed a significant increase in NK1.1/CD69 expression on NK cells following treatment. | researchgate.net |
| Tasquinimod | Aryl Hydrocarbon Receptor (AhR) | Off-target agonist activity. | EC50 of 1 μM for AhR binding. | nih.gov |
| ESATA-20 (Tasquinimod analog) | Aryl Hydrocarbon Receptor (AhR) | Designed for reduced off-target AhR agonism. | ~10-fold lower AhR agonism compared to Tasquinimod. | nih.gov |
Receptor Agonist Activity
Beyond their effects on intracellular signaling cascades, certain quinoline-3-carboxamides have been designed and evaluated for their ability to act as agonists for specific cell surface receptors.
Cannabinoid Receptor Type 2 (CB2) Agonism
The Cannabinoid Receptor Type 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for various inflammatory diseases due to the lack of psychoactive side effects associated with CB1 receptor activation. The quinoline-3-carboxamide scaffold has been utilized in the development of selective CB2 receptor agonists unife.itnih.gov. Medicinal chemistry efforts have led to the synthesis of derivatives, such as 1,8-naphthyridin-2(1H)-one-3-carboxamides and 4-oxo-1,4-dihydroquinoline-3-carboxamides, which exhibit high affinity and selectivity for the CB2 receptor sci-hub.boxacs.org. Functional assays have confirmed that these compounds can act as full or partial agonists at the CB2 receptor unife.it.
| Compound Class | Representative Compound | hCB2 Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference |
|---|---|---|---|---|
| 7-oxo- nih.govresearchgate.netoxazino[2,3,4-ij]quinoline-6-carboxamides | Compound 106 (MT178) | 0.32 - 98 (range for series) | Full Agonist | unife.it |
| 1,8-naphthyridin-2(1H)-one-3-carboxamides | Compound A1 | 1.8 | 28.0 (cAMP assay) | acs.org |
| 1,8-naphthyridin-2(1H)-one-3-carboxamides | Compound A2 | 1.5 | 29.6 (cAMP assay) | acs.org |
| 1,8-naphthyridin-2(1H)-one-3-carboxamides | Compound 14 | 2.2 | 20.6 (cAMP assay) | acs.org |
Immunomodulatory Effects and Mechanisms (e.g., Anti-inflammatory, Anti-allergic)
While specific mechanistic data and detailed research findings exclusively for this compound are not extensively detailed in the available scientific literature, the broader class of quinoline-3-carboxamides has been the subject of numerous studies investigating their immunomodulatory properties. These studies provide a foundational understanding of the potential anti-inflammatory and anti-allergic mechanisms that derivatives such as this compound may exhibit. The immunomodulatory activity of quinoline-3-carboxamides is multifaceted, involving various cellular and molecular targets within the immune system.
Research into the quinoline-3-carboxamide scaffold has revealed a range of biological activities, including the modulation of immune cell function and the inhibition of inflammatory mediators. These compounds have been shown to influence T cell-dependent B cell responses, which are crucial in the adaptive immune system. For instance, studies on certain quinoline-3-carboxamides have demonstrated an ability to slightly inhibit the primary serum response to a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This inhibition was associated with a reduction in the numbers of germinal center (GC) B cells and follicular T cells in the spleen. nih.gov Germinal centers are critical for the maturation of B cells and the production of high-affinity antibodies. By reducing the formation and size of these centers, quinoline-3-carboxamides can modulate the humoral immune response. nih.gov Interestingly, these effects were observed in the primary immune response without a significant impact on the secondary immune response, suggesting a modulatory rather than a suppressive effect on long-term immunological memory. nih.gov This characteristic could be beneficial in the context of autoimmune diseases, where the goal is to temper an overactive immune system without inducing broad immunosuppression. nih.gov
One of the specific molecular targets identified for some quinoline-3-carboxamides is the S100A9 protein. S100A9 is a calcium-binding protein that is involved in the regulation of inflammatory processes. The binding of certain quinoline-3-carboxamides to S100A9 has been shown to inhibit its pro-inflammatory activities. This interaction can interfere with the downstream signaling pathways that lead to the production of inflammatory cytokines.
Furthermore, some quinoline-3-carboxamide derivatives have been investigated for their effects on myeloid cells. For example, the compound ABR-215757 has been shown to specifically affect the proliferation of Gr-1+ cells in granulocyte-macrophage colony-stimulating factor (GM-CSF) stimulated bone marrow cultures. nih.gov By inhibiting the proliferation of these cells, which can contribute to inflammation, ABR-215757 demonstrated a potential mechanism for ameliorating autoimmune conditions. nih.gov This effect was specific, as it did not impact the development of dendritic cells from myeloid progenitors or the development of granulocytes in G-CSF stimulated cultures. nih.gov
In the context of anti-allergic activity, related quinoline derivatives have also been explored. For instance, pyrano[3,2-g]quinoline-2,8-dicarboxylic acids have been synthesized and evaluated for their potential in treating asthma. nih.gov These compounds were assessed for their ability to inhibit passive cutaneous anaphylaxis and histamine release from mast cells, key events in the allergic cascade. nih.gov While structurally distinct from a simple carboxamide, these findings highlight the potential of the broader quinoline scaffold in modulating allergic responses.
The anti-inflammatory effects of quinoline derivatives are also being explored through their interaction with various enzymes and signaling pathways involved in inflammation.
Detailed Research Findings on Quinoline-3-Carboxamide Derivatives
| Compound Class/Derivative | Model System | Key Findings | Potential Mechanism of Action |
| Quinoline-3-carboxamide | C57BL/6 mice immunized with NP-CGG | - Slightly inhibited primary serum response to the hapten.- Reduced numbers of germinal center (GC) B cells and follicular T cells.- Reduced the number and size of germinal centers. nih.gov | Modulation of T cell-dependent B cell responses. nih.gov |
| ABR-215757 | GM-CSF stimulated bone marrow cell cultures | - Increased the frequency of dendritic cells.- Reduced the frequency of Gr-1+ cells by inhibiting their proliferation. nih.gov | Specific inhibition of the proliferation of Gr-1+ inflammatory cells. nih.gov |
| Pyrano[3,2-g]quinoline-2,8-dicarboxylic acids | Rat passive cutaneous anaphylaxis and mast cell preparations | - Demonstrated anti-allergic activity.- Inhibited histamine release from mast cells. nih.gov | Stabilization of mast cells and inhibition of mediator release. nih.gov |
Applications and Emerging Research Avenues Beyond Medicinal Chemistry
Agrochemical Research
The structural motifs present in 8-Ethylquinoline-3-carboxamide are of significant interest in the development of new agrochemicals. The quinoline (B57606) ring system is a key feature in several existing pesticides and fungicides, suggesting that derivatives such as this compound could exhibit valuable bioactivity for crop protection.
The development of novel microbiocidal agents is a critical area of agrochemical research to combat the emergence of resistant pathogens. Quinoline (thio)carboxamide derivatives have been identified as a promising class of compounds with favorable fungicidal properties. These compounds are being explored for their ability to control or prevent the infestation of plants, harvested food crops, and seeds by phytopathogenic microorganisms, particularly fungi. The core structure of these derivatives, which includes the quinoline carboxamide moiety, is central to their biological activity. While research is ongoing to determine the full spectrum of activity, the general class of quinoline carboxamides shows potential for broad-spectrum application in agriculture.
Phytopathogenic microorganisms, including a wide range of fungi, pose a significant threat to global food security. Research into quinoline (thio)carboxamide derivatives has demonstrated their potential in controlling these harmful organisms. The mode of action often involves the disruption of essential biological processes within the pathogen. By applying compositions containing these compounds directly to plants or the surrounding soil, it is possible to protect crops from diseases that can lead to significant yield losses. The development of new derivatives, potentially including structures like this compound, is aimed at identifying compounds with enhanced efficacy and a favorable environmental profile.
Quinoline derivatives have also been successfully developed as herbicides. A notable example is Quinmerac, a quinolinecarboxylic acid derivative used to control broad-leaved weeds in various crops. Quinmerac functions as a synthetic auxin, a type of herbicide that mimics plant growth hormones, leading to uncontrolled and unsustainable growth in susceptible weeds. The chemical structure of Quinmerac, featuring a substituted quinoline ring, highlights the potential for other quinoline derivatives to be developed as selective herbicides. The exploration of compounds like this compound in this context could lead to the discovery of new herbicidal molecules with different modes of action or improved crop selectivity.
| Herbicide | Chemical Class | Mode of Action | Primary Use |
| Quinmerac | Quinolinecarboxylic acid | Synthetic auxin | Control of broad-leaved weeds |
A key target for many herbicides is the photosynthetic pathway in plants. The inhibition of photosynthetic electron transport (PET) effectively halts the plant's ability to produce energy, leading to its death. While specific research on this compound in this area is not yet prevalent, other heterocyclic compounds have been shown to inhibit PET, primarily at Photosystem II (PSII). These inhibitors typically work by binding to the D1 protein of the PSII reaction center, blocking the electron flow. The structural characteristics of the quinoline nucleus suggest that its derivatives could be designed to interact with this or other components of the photosynthetic apparatus, representing a potential avenue for the development of new herbicides.
Materials Science Applications
The unique electronic and photophysical properties of the quinoline scaffold have drawn the attention of researchers in materials science. The C-8 position of the quinoline ring, in particular, is a site where functionalization can significantly influence the molecule's properties, making derivatives like this compound interesting candidates for various applications.
The functionalization of the quinoline core at the C-8 position is a key strategy in the synthesis of novel organic electronic materials. These materials have potential applications in devices such as organic light-emitting diodes (OLEDs), sensors, and solar cells. The introduction of different functional groups can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge transport and light emission. The carboxamide group at the 3-position and the ethyl group at the 8-position of this compound could impart specific electronic and steric characteristics that may be advantageous for the design of new functional materials. Research in this area is focused on synthesizing and characterizing novel quinoline derivatives to explore their potential in advanced electronic applications.
Magnetic Materials
While direct studies on the magnetic properties of this compound are not extensively documented, the inherent characteristics of the quinoline structure suggest a potential for its use in the development of novel magnetic materials. The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms of the carboxamide group at the 3-position provide excellent coordination sites for metal ions. The formation of metal complexes is a common strategy for designing molecular magnets.
Table 1: Potential Metal Complexes of this compound for Magnetic Materials Research
| Metal Ion | Potential Coordination Sites | Possible Magnetic Behavior |
| Mn(II/III) | Quinoline N, Carboxamide O, Carboxamide N | Single-Molecule Magnet, Antiferromagnetic coupling |
| Fe(II/III) | Quinoline N, Carboxamide O, Carboxamide N | Spin Crossover, Ferromagnetism |
| Co(II) | Quinoline N, Carboxamide O, Carboxamide N | Anisotropic Magnetism, Field-Induced SMM |
| Ni(II) | Quinoline N, Carboxamide O, Carboxamide N | Ferromagnetic or Antiferromagnetic Interactions |
| Cu(II) | Quinoline N, Carboxamide O | Antiferromagnetic Dimers, Magnetic Chains |
Optical Materials
The quinoline ring system is a well-known fluorophore, and its derivatives are often characterized by their fluorescent properties. The extended π-conjugated system of the quinoline scaffold in this compound suggests its potential for applications in optical materials. The electronic properties, and therefore the photophysical characteristics, can be tuned by substituents on the quinoline ring. The ethyl group at the 8-position and the carboxamide group at the 3-position can influence the absorption and emission wavelengths of the molecule.
Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components of photoactive materials mdpi.com. The carboxamide group can participate in hydrogen bonding, which can influence the solid-state packing and potentially lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE). Furthermore, the formation of metal complexes with diamagnetic metal ions like zinc (Zn) or aluminum (Al) can enhance the fluorescence quantum yield and stability of the molecule, making it a candidate for luminescent materials.
Polymer Science Applications
The application of quinoline derivatives in polymer science is an emerging area of research. Quinoline-containing polymers may exhibit enhanced thermal stability, specific optical properties, or metal-chelating capabilities. This compound could potentially be utilized in polymer science in several ways.
One approach is the incorporation of the this compound moiety as a functional monomer into a polymer backbone. This would require chemical modification of the molecule to introduce a polymerizable group. The resulting polymer would possess the intrinsic properties of the quinoline-3-carboxamide (B1254982) unit, such as fluorescence or metal-binding ability. Another possibility is to use this compound as an additive or a dopant in a polymer matrix to impart specific functionalities, such as UV-absorption or flame retardancy, to the host polymer. The carboxamide group could also promote compatibility with certain polymer matrices through hydrogen bonding interactions. Research on quinoline-based monomers has demonstrated the potential for creating polymers with unique properties researchgate.netnih.gov.
Non-Linear Optics (NLO) Potential
Non-linear optical (NLO) materials are of great interest for applications in optical communications, data storage, and optical computing. Organic molecules with large second-order hyperpolarizabilities are promising candidates for NLO materials. The NLO response of a molecule is often associated with a significant intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system.
Chemical Biology Research Tools
The fluorescent nature of the quinoline scaffold makes its derivatives attractive candidates for the development of chemical probes to study biological systems. Quinoline-based fluorescent probes are widely used for the detection of metal ions, such as Zn2+, in biological environments nanobioletters.com. The coordination sites on this compound could potentially be exploited for the selective binding of specific metal ions, leading to a change in its fluorescence properties. This would enable the visualization and quantification of these ions in cells and tissues.
Furthermore, the quinoline-3-carboxamide scaffold can be modified with various functional groups to target specific biomolecules or cellular compartments. By attaching a reactive group, it could be used as an activity-based probe to study enzyme function. The structure-activity relationship of quinoline-3-carboxamides (B1200007) as inhibitors of certain enzymes has been a subject of study, and this knowledge can be leveraged to design selective probes for specific enzyme families nih.govnih.gov.
Table 2: Potential as a Chemical Probe
| Target Analyte/System | Probing Mechanism | Potential Application |
| Metal Ions (e.g., Zn2+, Cu2+) | Chelation-induced fluorescence change | Imaging metal ion homeostasis in cells |
| Specific Enzymes | Covalent or non-covalent binding to active site | Activity-based protein profiling |
| Cellular Organelles | Functionalization with organelle-targeting moieties | Visualizing subcellular structures and processes |
| Biological Pathways | Monitoring changes in analyte concentration | Studying the role of metal ions in signaling pathways |
Environmental Science Applications (Potential)
The ability of quinoline derivatives to act as chemosensors for metal ions also opens up possibilities for their use in environmental science. The detection of heavy metal ion pollution in water and soil is of significant environmental concern. Fluorescent chemosensors offer a sensitive and selective method for the detection of these pollutants.
This compound could potentially be developed into a sensor for environmentally relevant metal ions. Its selectivity and sensitivity could be tuned by modifying its chemical structure. For instance, immobilization of this compound or a derivative onto a solid support could lead to the development of a reusable sensor for the continuous monitoring of water quality. Quinoline-based sensors have shown promise for the detection of various metal ions in environmental samples asianpubs.orgacs.orgnih.gov.
Analytical Methodologies for Quantitation and Purity Assessment in Research Contexts
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the assessment of the purity of 8-Ethylquinoline-3-carboxamide and for the determination of its concentration in solutions. The versatility of HPLC allows for the separation of the main compound from potential impurities, starting materials, and byproducts.
A typical HPLC method for a quinoline (B57606) derivative like this compound would involve a reversed-phase column, such as a C18 column. sielc.comsielc.com The separation is achieved by the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, such as phosphate or formate buffer, to control the pH and improve peak shape. sielc.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with varying polarities.
For the detection of this compound, a UV-Vis detector is commonly used, set at a wavelength where the compound exhibits maximum absorbance (λmax) to ensure high sensitivity. sielc.comnih.gov The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by plotting the peak area of known concentrations of a reference standard against their concentrations. This allows for the accurate determination of the concentration of this compound in unknown samples. Studies on similar quinoline derivatives have reported achieving purity levels of ≥95% using HPLC analysis. nih.gov
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile and thermally stable compounds. For this compound, these methods can be employed to assess purity and to identify and quantify volatile impurities.
In a typical GC analysis, the sample is vaporized in a heated inlet and separated on a capillary column, often with a non-polar stationary phase like methyl silicone. nist.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. The temperature of the column is programmed to increase over the course of the analysis to elute compounds with a wide range of boiling points.
When coupled with a mass spectrometer, GC-MS provides not only retention time data but also mass spectra for each separated component. nih.gov The mass spectrum is a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization. nih.govresearchgate.net This allows for the confident identification of the main compound and any impurities by comparing their mass spectra to spectral libraries or by interpreting the fragmentation patterns. The fragmentation patterns can be particularly useful in distinguishing between isomers and related structures. nih.govresearchgate.net For quantitative analysis, a calibration curve can be generated using a suitable internal standard. scispace.com
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C, ramped to 280 °C at 10 °C/min |
| Mass Spectrometer | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 m/z |
UV-Vis Spectroscopy for Concentration Determination
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of a substance in solution. nih.gov This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.
To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance spectrum is recorded. The wavelength of maximum absorbance (λmax) is identified, which is characteristic of the compound's electronic structure. researchgate.netresearchgate.net According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. udel.edu The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. It is important that the solvent used does not absorb in the same region as the analyte. The formation of complexes with metal ions can also be monitored through shifts in the UV-Vis absorption spectrum. nih.govmdpi.com
Table 3: Example of Data for a UV-Vis Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 2 | 0.152 |
| 4 | 0.305 |
| 6 | 0.458 |
| 8 | 0.610 |
Advanced Characterization for Reference Standards and Research Samples
For the definitive structural elucidation and characterization of a new chemical entity like this compound, particularly for its use as a reference standard, a combination of advanced spectroscopic techniques is indispensable.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. mdpi.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms and to piece together the complete molecular structure.
Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds. mdpi.com For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amide C=O and N-H bonds, as well as vibrations associated with the quinoline ring system.
Together, these advanced characterization techniques provide a comprehensive and unambiguous confirmation of the identity and structure of this compound, which is essential for its use in further research. cutm.ac.in
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Quinoline |
| 8-hydroxyquinoline |
| 8-amino-quinoline |
| Quinoline yellow |
Future Directions and Interdisciplinary Research Opportunities
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic methodologies is paramount to unlocking the full potential of 8-Ethylquinoline-3-carboxamide. While classical methods for quinoline (B57606) synthesis, such as the Doebner-von Miller, Skraup, and Friedlander reactions, provide a foundational framework, future research will likely focus on more sophisticated and sustainable approaches. researchgate.netlookchem.com
Multicomponent reactions (MCRs) represent a promising avenue, offering the advantage of constructing complex molecular architectures in a single, atom-economical step. nih.govrsc.org The application of MCRs to the synthesis of quinoline derivatives has been shown to be an efficient strategy for generating structural diversity. nih.gov Future investigations could explore novel MCRs tailored for the specific synthesis of 8-substituted quinoline-3-carboxamides (B1200007), potentially leading to higher yields and reduced environmental impact.
Furthermore, the use of transition-metal catalysis, particularly with catalysts based on copper, offers a powerful tool for the synthesis of diverse quinoline derivatives. rsc.org Research into novel catalytic systems could provide milder reaction conditions and greater functional group tolerance, facilitating the synthesis of a broader range of this compound analogs.
| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govrsc.org | Design of novel MCRs for regioselective synthesis of 8-substituted quinolines. |
| Transition-Metal Catalysis | Milder reaction conditions, enhanced functional group tolerance, potential for asymmetric synthesis. rsc.org | Development of novel copper or other metal-based catalysts for C-H functionalization of the quinoline core. |
| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability. | Adaptation of existing batch syntheses to continuous flow processes for efficient production. |
| Green Chemistry Approaches | Use of environmentally benign solvents and reagents, reduced waste generation. | Exploration of solvent-free reactions or the use of green solvents like water or ionic liquids. |
Advanced Structural Elucidation Techniques
A comprehensive understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating its mechanism of action and for rational drug design. While standard techniques like NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced structural elucidation methods. lookchem.comderpharmachemica.com
Single-crystal X-ray diffraction, for instance, provides unambiguous determination of the solid-state conformation and intermolecular interactions. lookchem.commdpi.com Obtaining high-quality crystals of this compound and its complexes with biological targets would be a significant step forward. Additionally, advanced NMR techniques, such as 2D and 3D NMR experiments, can provide detailed information about the solution-state conformation and dynamics of the molecule. nih.gov
Computational methods, such as Density Functional Theory (DFT), can be employed to complement experimental data by predicting optimized molecular geometries and electronic properties. researchgate.net These computational insights can aid in the interpretation of spectroscopic data and provide a deeper understanding of the molecule's structural characteristics.
Predictive Modeling for Structure-Function Relationships
The ability to predict the biological activity of a compound based on its chemical structure is a cornerstone of modern drug discovery. For this compound, the development of robust quantitative structure-activity relationship (QSAR) models could significantly accelerate the identification of more potent and selective analogs. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish correlations between the 3D structural features of a series of molecules and their biological activities. nih.gov By analyzing the steric and electrostatic fields around a set of aligned molecules, these models can identify key structural modifications that are likely to enhance a desired biological effect. Future work in this area would involve synthesizing a library of this compound derivatives and evaluating their activity against specific biological targets to generate the necessary data for building predictive QSAR models.
Molecular docking studies can further refine our understanding of structure-function relationships by predicting the binding mode of this compound within the active site of a target protein. rsc.org These in silico experiments can help to rationalize observed biological activities and guide the design of new derivatives with improved binding affinity.
Diversification of Biological Targets and Mechanisms of Action
The quinoline scaffold is known to interact with a wide range of biological targets, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. researchgate.netresearchgate.netnih.gov A key future direction for this compound research is the systematic exploration of its potential to modulate novel biological targets.
Initial research on quinoline-3-carboxamides has shown their potential as inhibitors of enzymes such as ATM kinase, which is involved in the DNA damage response pathway. benthamdirect.com Further studies could investigate the inhibitory activity of this compound against other kinases implicated in cancer and other diseases. nih.gov The epidermal growth factor receptor (EGFR) is another well-established target for quinoline-based anticancer agents, and the potential of this compound as an EGFR inhibitor warrants investigation. africaresearchconnects.com
Beyond oncology, the antimicrobial potential of this compound should be explored. Quinolone antibiotics are a well-established class of drugs, and it is conceivable that this compound could exhibit activity against various bacterial or fungal pathogens. mdpi.com Screening against a panel of clinically relevant microorganisms could reveal new therapeutic opportunities.
| Potential Biological Target Class | Rationale for Investigation | Example Targets |
| Kinases | Quinoline derivatives are known kinase inhibitors with clinical relevance. nih.gov | ATM kinase, Epidermal Growth Factor Receptor (EGFR), Serine/threonine kinases. nih.govbenthamdirect.comafricaresearchconnects.com |
| DNA Gyrase/Topoisomerase | The quinolone core is a key pharmacophore in antibacterial agents targeting these enzymes. mdpi.com | Bacterial DNA gyrase, Topoisomerase IV. |
| G-protein coupled receptors (GPCRs) | A diverse family of receptors involved in numerous physiological processes. | Dopamine receptors, Serotonin receptors. |
| Ion Channels | Important targets for the treatment of neurological and cardiovascular disorders. | Sodium channels, Potassium channels. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies hold immense promise for accelerating research on this compound. astrazeneca.comjddtonline.infonih.gov AI and ML algorithms can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization. nih.gov
Machine learning models can be trained on large datasets of chemical structures and their associated biological activities to predict the therapeutic potential of novel compounds. bpasjournals.com For this compound, ML models could be used to predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the synthesis of analogs with favorable pharmacokinetic profiles. jddtonline.info
Furthermore, generative AI models can be used to design novel molecules with desired properties. By learning the underlying patterns in chemical space, these models can propose new this compound derivatives that are predicted to have high activity against a specific target and good drug-like properties. This in silico generation of new chemical entities can significantly reduce the time and cost associated with traditional trial-and-error approaches. astrazeneca.com
Expansion into New Material Applications
The unique photophysical properties of the quinoline ring system suggest that this compound could have applications beyond the realm of medicine. mdpi.com Quinoline derivatives have been investigated for their use as fluorescent probes, organic light-emitting diodes (OLEDs), and chemosensors. mdpi.comnanobioletters.com
Future research could explore the potential of this compound as a fluorescent sensor for the detection of metal ions. nanobioletters.com The carboxamide group and the nitrogen atom of the quinoline ring could act as a chelating unit for specific metal cations, leading to a change in the fluorescence properties of the molecule upon binding. This could have applications in environmental monitoring and biological imaging.
The development of novel organic materials with tailored electronic and optical properties is another exciting area of research. The incorporation of this compound into polymers or other supramolecular assemblies could lead to the creation of new materials with applications in electronics and photonics.
Addressing Specificity and Selectivity Challenges in Molecular Targeting
A critical challenge in the development of any therapeutic agent is achieving high specificity and selectivity for the intended biological target. Off-target effects can lead to unwanted side effects and limit the therapeutic window of a drug. For this compound, a focused effort to address these challenges will be crucial for its successful translation into a clinical candidate.
One approach to enhancing selectivity is through the design of "multi-target" agents that are engineered to interact with two or more biological targets involved in a disease pathway. nih.gov This can lead to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. The quinoline scaffold is well-suited for the development of multi-target ligands. nih.gov
Furthermore, the use of quinoline-based fluorescent probes can aid in understanding the cellular distribution and target engagement of this compound. nih.govresearchgate.net By visualizing the interaction of the compound with its target in living cells, researchers can gain valuable insights into its mechanism of action and identify potential off-target interactions.
Q & A
Q. What are the optimal synthetic routes for 8-Ethylquinoline-3-carboxamide, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as lactamization of 8-amino-7-substituted-1,4-dihydroquinoline precursors using polyphosphoric acid (PPA) as a catalyst . For example, precursor reduction (e.g., 8-nitro to 8-amino derivatives) requires controlled conditions (e.g., NaBH₄ or catalytic hydrogenation) . Solvent selection (ethanol, DMF) and reflux conditions are critical for yield optimization . Purification via recrystallization or column chromatography is recommended to isolate high-purity products .
Q. How should researchers characterize the structural integrity of this compound and its intermediates?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions and functional groups (e.g., ethyl, carboxamide) . Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . HPLC with UV detection ensures purity (>98%) .
Q. What solvent systems are suitable for stability studies of this compound?
- Methodological Answer : Stability varies with pH and solvent polarity. Use aqueous ethanolic buffers (pH 7–9) for hydrolysis studies . For long-term storage, anhydrous DMSO or acetonitrile at –20°C minimizes degradation .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃ at position 6) to improve lipophilicity and target binding . Replace the ethyl group with isopropyl or methoxy to study steric effects on enzyme inhibition . Computational docking (e.g., AutoDock Vina) predicts binding affinities with biological targets like DNA gyrase .
Q. How do researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodological Answer : Replicate experiments with controlled variables (catalyst purity, reaction time) . Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio). Cross-validate biological assays (e.g., MIC for antimicrobial activity) with standardized protocols .
Q. What mechanistic insights explain the compound’s interaction with bacterial enzymes?
- Methodological Answer : Fluorescence quenching assays and isothermal titration calorimetry (ITC) quantify binding to DNA gyrase . Molecular dynamics simulations reveal conformational changes in enzyme active sites upon ligand binding . Compare kinetic parameters (Km, Vmax) with control inhibitors to assess competitive/non-competitive inhibition .
Q. How can researchers design analogs to overcome drug resistance mechanisms?
- Methodological Answer : Incorporate fluorine at position 6 to resist metabolic degradation . Synthesize hybrid derivatives (e.g., coupling with benzodiazepine moieties) to target multiple pathways . Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) in combination assays to evaluate resistance modulation .
Methodological Tables
Q. Table 1: Key Synthetic Pathways
| Step | Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Nitro reduction | H₂/Pd-C, EtOH, 50°C | 85–90 | |
| 2 | Lactamization | PPA, 120°C, 6h | 70–75 | |
| 3 | Purification | Silica gel chromatography | >95 |
Q. Table 2: Biological Activity Parameters
| Assay Type | Target | IC₅₀ (µM) | Key Structural Determinants | Reference |
|---|---|---|---|---|
| Antimicrobial | DNA gyrase | 2.4 | -CF₃ at C6, ethyl at C8 | |
| Anticancer | Topoisomerase II | 8.7 | Methoxy at C4, methylamino at C4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
